molecular formula C8H6BrF3 B3001836 1-(1-Bromoethyl)-2,3,4-trifluorobenzene CAS No. 1823316-08-0

1-(1-Bromoethyl)-2,3,4-trifluorobenzene

Cat. No.: B3001836
CAS No.: 1823316-08-0
M. Wt: 239.035
InChI Key: QMTCCHAQLOEYBT-UHFFFAOYSA-N
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Description

1-(1-Bromoethyl)-2,3,4-trifluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromoethyl group and three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Bromoethyl)-2,3,4-trifluorobenzene typically involves the bromination of 2,3,4-trifluorotoluene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromoethyl)-2,3,4-trifluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide, sodium methoxide, and other strong nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Ethyl-substituted benzene derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,3,4-trifluorobenzene
  • 1-(1-Bromoethyl)-4-fluorobenzene
  • 1-(1-Bromoethyl)-2,4-difluorobenzene

Uniqueness

1-(1-Bromoethyl)-2,3,4-trifluorobenzene is unique due to the presence of both bromoethyl and trifluoromethyl groups, which impart distinct chemical properties. The combination of these substituents enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

1-(1-bromoethyl)-2,3,4-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTCCHAQLOEYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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